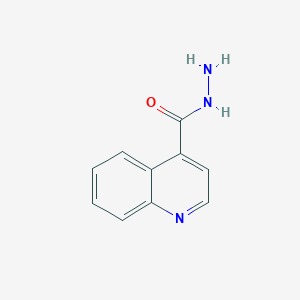
(4-氯苯基)甲基氰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of cyanamides and has been studied for its potential therapeutic and industrial applications.
科学研究应用
(4-Chlorophenyl)methylcyanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylcyanamide typically involves the reaction of 4-chlorobenzyl chloride with cyanamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (4-Chlorophenyl)methylcyanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
(4-Chlorophenyl)methylcyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .
作用机制
The mechanism of action of (4-Chlorophenyl)methylcyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Some compounds similar to (4-Chlorophenyl)methylcyanamide include:
Uniqueness
What sets (4-Chlorophenyl)methylcyanamide apart from these similar compounds is its unique combination of a cyanamide group and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
属性
CAS 编号 |
32111-91-4 |
|---|---|
分子式 |
C8H7ClN2 |
分子量 |
166.61 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H7ClN2/c1-11(6-10)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI 键 |
ZGJPDKIQHSZVFP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC#N)Cl |
规范 SMILES |
CN(C#N)C1=CC=C(C=C1)Cl |
Key on ui other cas no. |
32111-91-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)



